molecular formula C7H9NO B1469242 2-(Furan-3-yl)azetidine CAS No. 777886-79-0

2-(Furan-3-yl)azetidine

Cat. No.: B1469242
CAS No.: 777886-79-0
M. Wt: 123.15 g/mol
InChI Key: LDRKUVUBGXHHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-3-yl)azetidine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Furan-3-yl)azetidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H9NO
  • Molecular Weight : 123.15 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CNC1C2=COC=C2

These properties indicate that this compound is a small molecule with a furan ring, which is known for its diverse pharmacological activities.

Furan derivatives, including this compound, are believed to interact with various biochemical pathways. The mechanisms through which they exert their biological effects include:

  • Targeting Enzymatic Pathways : Furan derivatives can inhibit specific enzymes, leading to altered metabolic pathways.
  • Modulation of Receptor Activity : These compounds may interact with receptors involved in neurotransmission and other signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that furan-containing compounds exhibit antimicrobial activity against various pathogens.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity : Similar furan derivatives have shown effectiveness against bacteria and fungi, suggesting that this compound could have comparable effects. For instance, compounds with similar structures have been reported to exhibit selective antimicrobial activity against resistant strains of Staphylococcus aureus .
  • Antiproliferative Effects : The antiproliferative activity of furan derivatives has been documented in various cancer cell lines, indicating potential applications in cancer therapy .
  • Neuroprotective Effects : Some studies suggest that furan-based compounds may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various furan derivatives against S. aureus, revealing minimum inhibitory concentrations (MICs) that indicate significant antibacterial activity . The structural similarities with this compound suggest it could exhibit similar properties.

Summary Table of Biological Activities

Biological ActivityEvidence/Source
AntimicrobialEffective against resistant S. aureus strains
AntiproliferativeInhibits cancer cell proliferation
NeuroprotectivePotential protection against oxidative stress

Properties

IUPAC Name

2-(furan-3-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRKUVUBGXHHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-3-yl)azetidine
Reactant of Route 2
2-(Furan-3-yl)azetidine
Reactant of Route 3
2-(Furan-3-yl)azetidine
Reactant of Route 4
2-(Furan-3-yl)azetidine
Reactant of Route 5
Reactant of Route 5
2-(Furan-3-yl)azetidine
Reactant of Route 6
2-(Furan-3-yl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.